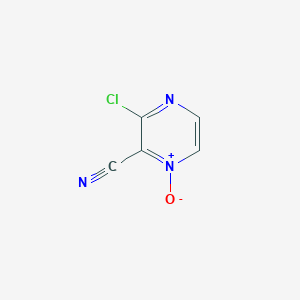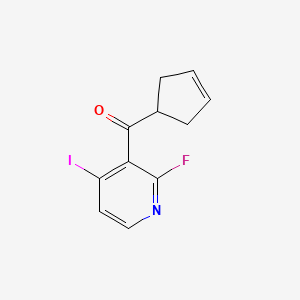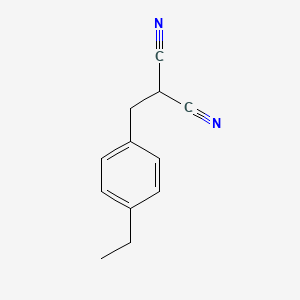
3-(4,5-dichloro-1H-imidazol-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-dichloro-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring attached to an imidazole ring with two chlorine atoms at the 4 and 5 positions of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-dichloro-1H-imidazol-2-yl)pyridine typically involves the reaction of 3-pyridinecarboxaldehyde with 4,5-dichloro-1H-imidazole under specific conditions. One common method includes the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The mixture is usually heated to reflux to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4,5-dichloro-1H-imidazol-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of a base and a polar solvent.
Oxidation: Reagents like m-chloroperbenzoic acid can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Substitution Products: Various substituted imidazole derivatives.
Oxidation Products: N-oxides of the imidazole ring.
Reduction Products: Amino derivatives of the imidazole ring.
Scientific Research Applications
3-(4,5-dichloro-1H-imidazol-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(4,5-dichloro-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways essential for cancer cell survival and proliferation . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that prevent substrate binding and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Pyridyl)benzimidazole
- Pyrido[2,3-d]pyrimidin-5-one
- Pyrido[2,3-d]pyrimidin-7-one
Uniqueness
3-(4,5-dichloro-1H-imidazol-2-yl)pyridine is unique due to the presence of two chlorine atoms on the imidazole ring, which can significantly influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications .
Properties
Molecular Formula |
C8H5Cl2N3 |
|---|---|
Molecular Weight |
214.05 g/mol |
IUPAC Name |
3-(4,5-dichloro-1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C8H5Cl2N3/c9-6-7(10)13-8(12-6)5-2-1-3-11-4-5/h1-4H,(H,12,13) |
InChI Key |
HTFKYYBERSCZLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(N2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2,2-Bis(4-fluorophenyl)ethyl]piperazine](/img/structure/B8682487.png)







![5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-{(1S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-[(3-fluorophenyl)methyl]ethyl}-2-thiophenecarboxamide](/img/structure/B8682518.png)
![6-[2-(2-Ethyloxiran-2-yl)ethyl]-3,4-dihydro-2H-pyran](/img/structure/B8682523.png)




